molecular formula C21H20O10 B1649346 Clicoemodin CAS No. 34298-85-6

Clicoemodin

Cat. No.: B1649346
CAS No.: 34298-85-6
M. Wt: 432.4 g/mol
InChI Key: UBVJENDWBOVRBS-UHFFFAOYSA-N
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Description

Glucoemodin, also known as Emodin 6-O-β-D-glucoside, is a naturally occurring anthraquinone derivative. It is primarily extracted from the roots of plants such as Reynoutria japonica and Rheum palmatum. This compound is known for its significant anti-inflammatory and barrier-protective activities, making it a subject of interest in various scientific research fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucoemodin can be synthesized through the glycosylation of emodin. The process involves the reaction of emodin with a suitable glycosyl donor under acidic or basic conditions. Commonly used glycosyl donors include glycosyl halides and glycosyl trichloroacetimidates. The reaction is typically catalyzed by Lewis acids such as boron trifluoride etherate or by using phase transfer catalysts .

Industrial Production Methods: Industrial production of Glucoemodin often involves the extraction from natural sources. The roots of Reynoutria japonica and Rheum palmatum are harvested, dried, and then subjected to solvent extraction. The extract is then purified using chromatographic techniques to isolate Glucoemodin .

Types of Reactions:

    Oxidation: Glucoemodin can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction of Glucoemodin can yield reduced anthraquinone derivatives.

    Substitution: Glucoemodin can participate in substitution reactions, where the hydroxyl groups can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions can be carried out using reagents like acyl chlorides and alkyl halides under basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Glucoemodin, each with unique chemical and biological properties .

Scientific Research Applications

Glucoemodin has a wide range of applications in scientific research:

Mechanism of Action

Glucoemodin exerts its effects primarily through the inhibition of high mobility group box 1 (HMGB1)-mediated inflammatory responses. It suppresses the release of HMGB1, the production of tumor necrosis factor-alpha, and the activation of nuclear factor-kappa B. These actions help in reducing inflammation and protecting barrier integrity .

Comparison with Similar Compounds

    Emodin: A parent compound of Glucoemodin, known for its laxative and anti-inflammatory properties.

    Chrysophanol: Another anthraquinone derivative with similar anti-inflammatory activities.

    Aloe-emodin: Known for its laxative effects and potential anticancer properties.

Uniqueness of Glucoemodin: Glucoemodin is unique due to its glycosylated structure, which enhances its solubility and bioavailability compared to its aglycone counterparts. This structural modification also contributes to its potent anti-inflammatory and barrier-protective activities .

Properties

IUPAC Name

1,8-dihydroxy-3-methyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-7-2-9-14(11(23)3-7)18(27)15-10(16(9)25)4-8(5-12(15)24)30-21-20(29)19(28)17(26)13(6-22)31-21/h2-5,13,17,19-24,26,28-29H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVJENDWBOVRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glucoemodin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038887
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

34298-85-6
Record name Glucoemodin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038887
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

176 - 178 °C
Record name Glucoemodin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038887
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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